molecular formula C18H28O8 B13734365 cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid

cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid

Cat. No.: B13734365
M. Wt: 372.4 g/mol
InChI Key: LWBWWOINELGJDC-NQGSATLHSA-N
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Description

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H28O8. It is a derivative of cyclohexane, featuring both carbomethoxy and carboxylic acid functional groups. This compound exists in two geometric isomers: cis and trans, which differ in the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be summarized as follows:

    Esterification: Cyclohexane-1,3-dicarboxylic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.

    Purification: The resulting product is purified through recrystallization or chromatography to separate the cis and trans isomers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amides, esters, thioesters

Scientific Research Applications

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dicarboxylic acid: The parent compound from which cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is derived.

    Cyclohexane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups at different positions on the cyclohexane ring.

    Cyclohexane-1,4-dicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.

Uniqueness

This compound is unique due to the presence of both carbomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The geometric isomerism (cis and trans forms) further adds to its versatility in chemical synthesis and research.

Properties

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid;(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/2C9H14O4/c2*1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)/t6-,7+;6-,7-/m10/s1

InChI Key

LWBWWOINELGJDC-NQGSATLHSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O.COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O.COC(=O)C1CCCC(C1)C(=O)O

Origin of Product

United States

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